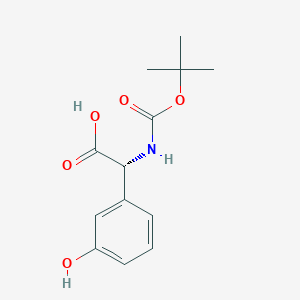
(R)-a-(Boc-amino)-3-hydroxybenzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzene ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity under various conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxy group can be introduced through various methods, including hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid may involve continuous-flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions using trifluoroacetic acid (TFA), allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Deprotection Agents: TFA
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Regeneration of the hydroxy group
Substitution: Introduction of various functional groups after deprotection
Applications De Recherche Scientifique
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials science.
Mécanisme D'action
The mechanism of action of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the hydroxy group. The Boc group provides stability under basic conditions but can be removed under acidic conditions, allowing for further functionalization. The hydroxy group can undergo oxidation and reduction reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Boc-amino-piperidine: Another Boc-protected amino compound used in organic synthesis.
®-3-Boc-amino-phenylacetic acid: Similar structure but lacks the hydroxy group, making it less versatile in certain reactions.
Uniqueness
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is unique due to the presence of both the Boc-protected amino group and the hydroxy group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(2R)-2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
Clé InChI |
OWZGHJNAVZKAIL-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


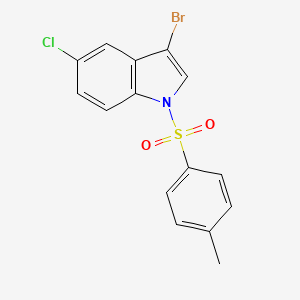
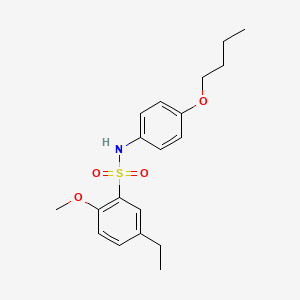
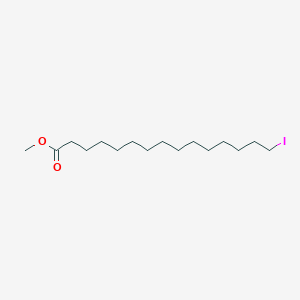
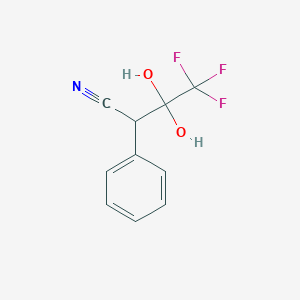
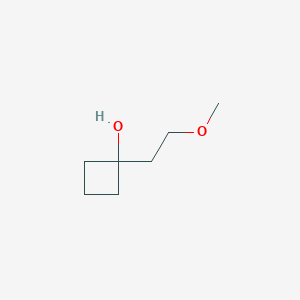


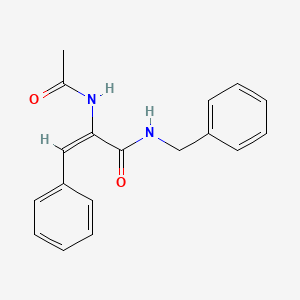
![4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15123269.png)
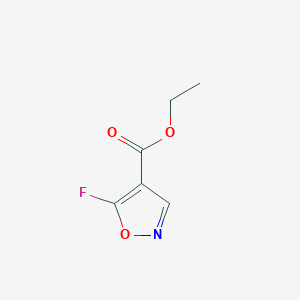
![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)
![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
![[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15123296.png)

